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Compound of Interest

Compound Name:
1-(Azidomethyl)-4-tert-

butylbenzene

Cat. No.: B139158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 1-(Azidomethyl)-4-tert-butylbenzene, a versatile organic azide intermediate.

The information is intended to support research and development activities, particularly in the

realm of medicinal chemistry and drug discovery.

Chemical Properties
1-(Azidomethyl)-4-tert-butylbenzene is a substituted aromatic azide. Its core structure

consists of a benzene ring substituted with a tert-butyl group and an azidomethyl group at the

para position.

Physicochemical Data
A summary of the key physicochemical properties of 1-(Azidomethyl)-4-tert-butylbenzene is

presented in Table 1. While some experimental values are not readily available in the literature,

computed values provide useful estimates.

Table 1: Physicochemical Properties of 1-(Azidomethyl)-4-tert-butylbenzene
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Property Value Source

Molecular Formula C₁₁H₁₅N₃ [1]

Molecular Weight 189.26 g/mol [1]

Exact Mass 189.1266 g/mol [1]

Boiling Point No data available

Density No data available

LogP 3.247 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 3 [1]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-
(Azidomethyl)-4-tert-butylbenzene.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the

molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Azidomethyl)-4-tert-butylbenzene
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¹H NMR

(CDCl₃)

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Assignment

Aromatic Protons ~7.3 (d) Doublet 2H
Protons ortho to -

CH₂N₃

Aromatic Protons ~7.4 (d) Doublet 2H
Protons ortho to -

C(CH₃)₃

Methylene

Protons
~4.3 Singlet 2H -CH₂N₃

tert-Butyl Protons ~1.3 Singlet 9H -C(CH₃)₃

¹³C NMR (CDCl₃)
Predicted Chemical Shift

(ppm)
Assignment

Quaternary Carbon ~151 C-C(CH₃)₃

Aromatic CH ~128 CH ortho to -CH₂N₃

Aromatic CH ~126 CH ortho to -C(CH₃)₃

Quaternary Carbon ~133 C-CH₂N₃

Methylene Carbon ~55 -CH₂N₃

Quaternary Carbon ~35 -C(CH₃)₃

Methyl Carbons ~31 -C(CH₃)₃

Note: These are predicted values based on analogous structures and may vary slightly from

experimental data.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 1-(Azidomethyl)-4-tert-butylbenzene is expected to show characteristic

absorption bands for its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands
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Functional Group Characteristic Absorption (cm⁻¹)

Azide (N₃) asymmetric stretch ~2100 (strong, sharp)

Aromatic C-H stretch ~3000-3100

Aliphatic C-H stretch ~2850-3000

Aromatic C=C stretch ~1600, 1500

C-N stretch ~1250

Experimental Protocols
Synthesis of 1-(Azidomethyl)-4-tert-butylbenzene
1-(Azidomethyl)-4-tert-butylbenzene can be synthesized via a nucleophilic substitution

reaction from the corresponding benzyl halide. The following protocol is a general method that

can be adapted for this specific synthesis.

4-tert-Butylbenzyl Bromide

Stir at room temperatureSodium Azide (NaN₃)

Dimethylformamide (DMF)

1-(Azidomethyl)-4-tert-butylbenzeneAqueous Workup Column Chromatography

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(Azidomethyl)-4-tert-butylbenzene.

Materials:

4-tert-Butylbenzyl bromide or 4-tert-butylbenzyl chloride
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Sodium azide (NaN₃)

Dimethylformamide (DMF), anhydrous

Diethyl ether

Deionized water

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzyl

bromide (1.0 equivalent) in anhydrous DMF.

Add sodium azide (1.5 equivalents) to the solution.

Stir the reaction mixture at room temperature overnight. The reaction can be monitored by

thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into a separatory funnel containing deionized

water.

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

Combine the organic extracts and wash with deionized water, followed by brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purification
The crude 1-(Azidomethyl)-4-tert-butylbenzene can be purified by column chromatography

on silica gel.
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Materials:

Crude 1-(Azidomethyl)-4-tert-butylbenzene

Silica gel (for column chromatography)

Hexane

Ethyl acetate

Procedure:

Prepare a silica gel column using a slurry of silica gel in hexane.

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane/ethyl

acetate mixture).

Load the dissolved sample onto the column.

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane

and gradually increasing the polarity).

Collect the fractions and monitor them by TLC.

Combine the fractions containing the pure product and remove the solvent under reduced

pressure to yield purified 1-(Azidomethyl)-4-tert-butylbenzene as an oil.

Reactivity and Applications
Stability and Handling
Organic azides are energetic compounds and should be handled with caution. 1-
(Azidomethyl)-4-tert-butylbenzene is a relatively stable organic azide due to its molecular

weight and the absence of activating groups adjacent to the azide. However, it is sensitive to

heat, shock, and strong acids and should be stored in a cool, dark place.

Click Chemistry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b139158?utm_src=pdf-body
https://www.benchchem.com/product/b139158?utm_src=pdf-body
https://www.benchchem.com/product/b139158?utm_src=pdf-body
https://www.benchchem.com/product/b139158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A primary application of 1-(Azidomethyl)-4-tert-butylbenzene is in copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. This reaction forms a stable

1,4-disubstituted 1,2,3-triazole ring, which is a common scaffold in medicinal chemistry. The

tert-butyl group can provide steric bulk and influence the pharmacokinetic properties of the

resulting molecule.

1-(Azidomethyl)-4-tert-butylbenzene

CycloadditionTerminal Alkyne (R-C≡CH)

Cu(I) Catalyst

1,4-Disubstituted 1,2,3-Triazole

Click to download full resolution via product page

Caption: CuAAC "click" reaction of 1-(Azidomethyl)-4-tert-butylbenzene.

Drug Development
The ability to readily participate in click chemistry makes 1-(Azidomethyl)-4-tert-butylbenzene
a valuable building block in drug discovery. It can be used to:

Synthesize libraries of compounds: By reacting it with a variety of alkynes, diverse libraries

of triazole-containing molecules can be rapidly generated for high-throughput screening.

Introduce a bulky, lipophilic group: The tert-butyl group can be used to probe steric pockets

in protein binding sites and to increase the lipophilicity of a drug candidate, potentially

improving its membrane permeability and pharmacokinetic profile.

Act as a linker: The triazole ring formed from the click reaction can serve as a stable and

biocompatible linker to connect different molecular fragments.

Safety Information
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Toxicity: Azides are generally toxic. Avoid inhalation, ingestion, and skin contact.

Explosive Hazard: While relatively stable for an organic azide, it is still an energetic

compound. Avoid heating to high temperatures or subjecting it to shock.

Incompatibilities: Incompatible with strong acids and strong oxidizing agents.

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.

This guide provides a foundational understanding of 1-(Azidomethyl)-4-tert-butylbenzene for

its application in research and development. For any specific application, it is essential to

consult the relevant literature and perform a thorough risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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